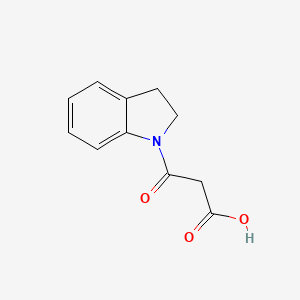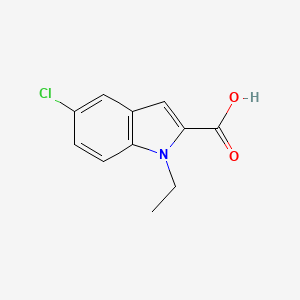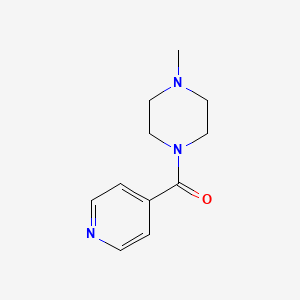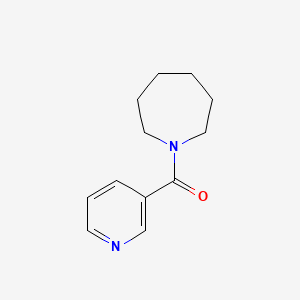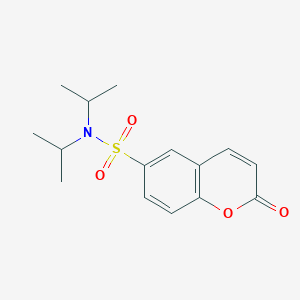![molecular formula C8H12O3 B7441085 3-(Methoxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B7441085.png)
3-(Methoxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(Methoxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid” is a chemical compound with the CAS Number: 2613382-12-8 . It has a molecular weight of 156.18 and its IUPAC name is this compound . The compound is typically stored at room temperature and appears as a powder .
Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 156.18 . More specific physical and chemical properties like melting point, boiling point, and solubility were not found in the search results.Mecanismo De Acción
Target of Action
It is known that this compound belongs to the class of bicyclo[111]pentanes, which have been reported as useful chemical tools for bioisosteric replacement of aromatic groups . Therefore, the targets could be diverse depending on the specific application in medicinal chemistry.
Mode of Action
As a bioisostere, it may interact with its targets by mimicking the structural or electronic features of an aromatic group, thereby potentially modifying the activity or properties of the target molecule .
Biochemical Pathways
As a bioisostere for aromatic groups, it could potentially influence a wide range of biochemical pathways depending on the specific context of its use in medicinal chemistry .
Result of Action
As a bioisostere, its effects would likely depend on the specific biological context and the nature of the aromatic group it is replacing .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-(Methoxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid for lab experiments is its high potency and selectivity for the CB1 and CB2 receptors. This makes it a useful tool for studying the endocannabinoid system and its role in various physiological processes. However, one limitation of this compound is its relatively short half-life, which can make it difficult to study its long-term effects in vivo.
Direcciones Futuras
There are several future directions for research on 3-(Methoxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid. One area of interest is the development of new therapeutics based on its interaction with the endocannabinoid system. This compound could also be used as a tool for studying the role of the endocannabinoid system in various disease states, such as chronic pain and inflammation. Additionally, further research is needed to fully understand the mechanisms by which this compound interacts with the endocannabinoid system, which could lead to the development of more selective and potent compounds.
Métodos De Síntesis
3-(Methoxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid can be synthesized through a multi-step process starting from commercially available materials. The first step involves the preparation of a key intermediate, which is then subjected to a series of reactions to yield the final product. The synthesis of this compound has been well-documented in the scientific literature, and several variations of the method have been reported.
Aplicaciones Científicas De Investigación
3-(Methoxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid has been studied extensively for its potential applications in scientific research. One of the main areas of interest is its interaction with the endocannabinoid system, which plays a crucial role in regulating various physiological processes such as pain, mood, appetite, and immune function. This compound has been shown to bind to the CB1 and CB2 receptors in the endocannabinoid system, which could have implications for the development of new therapeutics for a range of conditions.
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin and eye irritation, and may cause respiratory irritation . Appropriate safety measures should be taken when handling this compound, including wearing protective gloves, eye protection, and face protection .
Propiedades
IUPAC Name |
3-(methoxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-11-5-7-2-8(3-7,4-7)6(9)10/h2-5H2,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANVCQLAOCSFXDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC12CC(C1)(C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[(2E)-3-(3-bromo-5-ethoxy-4-{[(4-methoxyphenyl)carbonyl]oxy}phenyl)-2-cyanoprop-2-enoyl]amino}benzoic acid](/img/structure/B7441015.png)
![N-[4-fluoro-3-(trifluoromethyl)phenyl]-4-nitrobenzamide](/img/structure/B7441034.png)

![2-[4-(Dimethylamino)benzylidene]-6-hydroxy-1-benzofuran-3(2h)-one](/img/structure/B7441052.png)
